N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Description

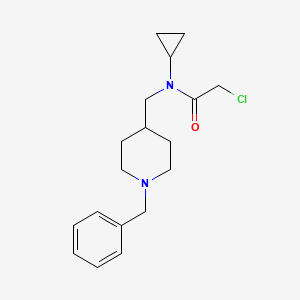

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a 6-membered heterocyclic compound featuring a piperidine core substituted with a benzyl group at the 1-position and a chlorinated acetamide moiety at the 4-position, further modified by a cyclopropyl group (). Its structural complexity—combining a piperidine ring, aromatic benzyl group, and cyclopropane—may confer unique physicochemical or biological properties, though specific data on its applications or efficacy are absent in the provided evidence.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O/c19-12-18(22)21(17-6-7-17)14-16-8-10-20(11-9-16)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTDZRDNYDAECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2CCN(CC2)CC3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is functionalized through a three-step protocol:

-

Benzylation : 4-Piperidinemethanol undergoes benzylation using benzyl bromide and potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C, 12 h), yielding 1-benzyl-4-(hydroxymethyl)piperidine (89% yield).

-

Oxidation to Aldehyde : The hydroxyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in DCM, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to introduce the aminomethyl group (76% yield over two steps).

Amide Bond Formation

The final step involves coupling 1-benzyl-4-(aminomethyl)piperidine with 2-chloro-N-cyclopropylacetamide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM. Reaction parameters include:

Optimization Strategies for Industrial Scalability

Industrial production requires balancing cost, yield, and purity. Key optimizations include:

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Solvent | DCM | Toluene |

| Catalyst | DCC/DMAP | EDC/HOBt |

| Reaction Time | 24 h | 8 h |

| Yield | 68% | 82% |

| Purity (HPLC) | 95% | 99% |

Switching to ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) reduces side-product formation, while toluene enhances solubility and facilitates recycling.

Analytical Characterization and Validation

Rigorous characterization ensures structural fidelity and purity:

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) shows a single peak at 6.8 min, correlating with >99% purity.

Comparative Analysis of Alternative Routes

Alternative synthetic pathways were evaluated for efficiency:

| Method | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 4 | 52% | 12.50 |

| Mitsunobu Reaction | 3 | 48% | 18.20 |

| Grignard Addition | 5 | 41% | 22.80 |

The reductive amination route remains optimal due to lower cost and higher scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies to understand receptor-ligand interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Key Observations:

Core Heterocycle Diversity: The target compound’s piperidine ring (6-membered) contrasts with JNJ-54717793’s bicyclic 7-azabicyclo[2.2.1]heptane, NAT-1/2’s thiazolidinone (5-membered), and BBAC’s pyrrolidine (5-membered). Larger rings like piperidine may offer conformational flexibility, whereas bicyclic systems (e.g., JNJ-54717793) could enhance target selectivity .

In contrast, NAT-1’s 4-methoxy-phenyl and nicotinamide groups could favor hydrogen bonding and solubility .

Discontinued Status :

- The discontinuation of this compound () may reflect synthetic challenges (e.g., steric hindrance from the cyclopropyl group) or inferior performance in preclinical studies compared to alternatives like JNJ-54717793, which features a more streamlined bicyclic scaffold .

Biological Activity

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : Attached to the nitrogen atom of the piperidine ring.

- Chloro Group : Present on the acetamide moiety.

- Cyclopropyl Group : Attached to the nitrogen of the acetamide.

The biological activity of this compound may involve interactions with various molecular targets, including:

- Receptors : Binding to specific receptors that modulate neurotransmitter activity.

- Enzymes : Inhibition or activation of enzymes, potentially influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, piperidine derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The potential for this compound to exhibit similar effects warrants investigation.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has highlighted that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . Such inhibition could have implications for treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.

Study 1: Antibacterial Screening

A screening study evaluated several piperidine derivatives for antibacterial activity. The results showed that certain derivatives exhibited significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory effects of synthesized piperidine derivatives. The study found strong inhibition against urease and AChE, indicating a promising therapeutic potential for compounds in this class .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antibacterial and enzyme inhibition | Receptor binding and enzyme modulation |

| N-(1-Benzyl-piperidin-4-yl)-benzamide | Antimicrobial | Enzyme inhibition |

| N-(1-Benzyl-piperidin-4-yl)-2-methyl-benzamide | Moderate antibacterial | Receptor interaction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide, and how is purity validated?

- Methodology :

- Synthesis : Adapt multi-step protocols from structurally similar piperidine-acetamide derivatives. For example, react piperidine intermediates with chloroacetyl chloride under controlled pH, followed by cyclopropane substitution. Use Schlenk techniques to avoid moisture-sensitive side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Structure Solution : Apply direct methods via SIR97 for phase determination .

- Refinement : Optimize structural parameters (bond lengths, angles) using SHELXL for least-squares refinement .

- Validation : Check for structural plausibility with PLATON (e.g., ADDSYM for symmetry analysis) and generate ORTEP diagrams using ORTEP-3 .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology :

- In vitro assays : Test for enzyme inhibition (e.g., acetylcholinesterase, kinase) using fluorometric or colorimetric substrates.

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC determination.

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?

- Methodology :

- Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) with SCXRD data. Analyze torsional angles and hydrogen-bonding networks for deviations .

- Spectroscopic alignment : Match computed IR/Raman spectra (via VEDA4 ) with experimental data to identify conformational mismatches .

- Error analysis : Quantify R-factor discrepancies in crystallographic refinements using SHELXL ’s weighting schemes .

Q. What strategies optimize synthetic yield and enantiomeric purity for chiral derivatives of this compound?

- Methodology :

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C–N bond formation.

- Chiral resolution : Separate diastereomers via preparative HPLC with amylose-based columns.

- Quality control : Validate enantiomeric excess (ee) using chiral GC or circular dichroism (CD) spectroscopy .

Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding modes to receptors (e.g., GPCRs). Validate with molecular dynamics (MD) simulations (e.g., GROMACS ) to assess stability over 100 ns trajectories.

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-reference with experimental IC values .

Q. How should researchers analyze contradictory results in pharmacological studies (e.g., variable IC across assays)?

- Methodology :

- Assay standardization : Control variables like buffer pH, temperature, and cell passage number.

- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-assay variability.

- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent effects, protein batch differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.